2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 302.81 g/mol. This compound is classified as an acetamide derivative, which features a chloro group and a diethylsulfamoyl substituent on the phenyl ring. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and potential pharmaceutical applications.
The compound can be sourced from chemical suppliers and is identified by its CAS number 923694-88-6. It falls under the broader category of sulfamoyl compounds, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of both a chloro group and a sulfamoyl moiety enhances its potential as a bioactive agent.
The synthesis of 2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide typically involves several steps:
The reactions typically require controlled temperatures and may utilize solvents such as dichloromethane or ethyl acetate to facilitate the process. Careful monitoring of reaction conditions, such as pH and temperature, is crucial for optimizing yield and purity.
The molecular structure of 2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide can be represented as follows:
The compound can be represented using various structural notations:
CCN(S(=O)(=O)c1ccc(cc1)CNC(=O)CCl)CC
InChI=1S/C13H18ClN2O2S/c1-3-5-15(12,13(16)17)11-7-9(4-6-10(11)14)8-18/h4-7H,3,8-10H2,1-2H3
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions (e.g., temperature, solvent choice) to ensure successful transformation while minimizing side reactions.
The mechanism of action for 2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide is not fully elucidated but is believed to involve:
Data suggests that compounds with similar structures exhibit significant biological activity, potentially leading to therapeutic applications.
Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy, nuclear magnetic resonance spectroscopy) for structural confirmation and purity assessment.
2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide has potential applications in:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 1335401-45-0
CAS No.: 119698-27-0
CAS No.: 74340-06-0
CAS No.: 20587-64-8